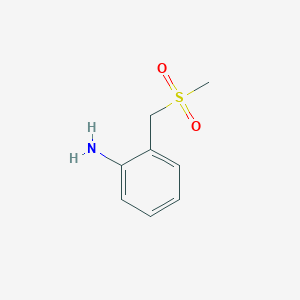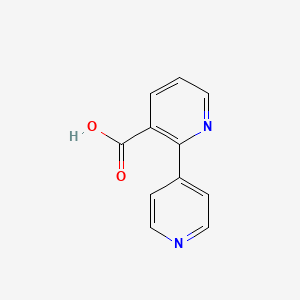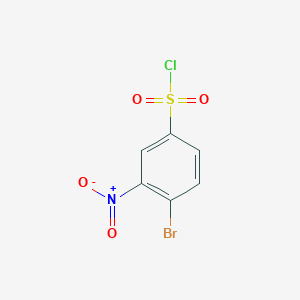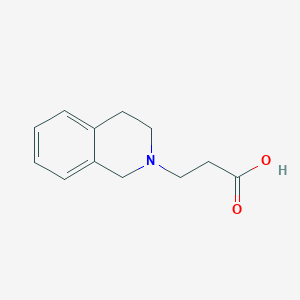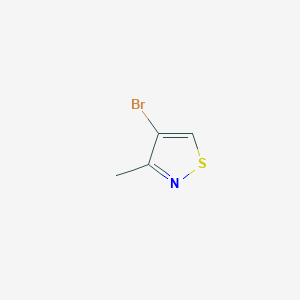
4-Bromo-3-methylisothiazole
Übersicht
Beschreibung
4-Bromo-3-methylisothiazole (4-Br-3-MeTI) is a chemical compound belonging to the isothiazole family of heterocyclic compounds. It is a colorless solid that can be synthesized from a variety of starting materials. 4-Br-3-MeTI has been studied for its potential applications in various scientific fields, including medicinal chemistry, industrial chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
- Synthesis and Spectroscopic Properties : 4-Bromo-3-methylisothiazole is involved in the synthesis of various chemical compounds. For instance, studies have shown its role in the synthesis and examination of spectroscopic and electronic properties of similar compounds, like 3-methyl-4-nitroisothiazole. These compounds display interesting spectral and electronic properties, which are significant for further chemical applications (Regiec & Wojciechowski, 2019).
Applications in Organic Chemistry
- Organic Synthesis : The compound plays a role in the field of organic synthesis. For instance, in the synthesis of 4-chloroisoxazoles from alkynyl-O-methyl oximes, 4-bromo- and 4-iodoisoxazoles can be produced using similar synthesis methods (Kaewsri, Thongsornkleeb, Tummatorn, & Ruchirawat, 2016).
Potential in Drug Synthesis
- Antimicrobial and Anticancer Agents : this compound derivatives have shown potential in synthesizing compounds with antibacterial activity. For example, research has explored the synthesis of 3-(5-Methylisoxazol-3-yl) −1,2,4‐triazolo [3,4‐b]‐1,3,4‐thiadiazine derivatives and their antibacterial activities (Hui, Xu, Wang, Zhang, & Zhang, 2010). Similarly, compounds like 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, synthesized from this compound-related compounds, were evaluated for anticancer activity (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Safety and Hazards
Wirkmechanismus
Action Environment
The action, efficacy, and stability of 4-Bromo-3-methylisothiazole can be influenced by various environmental factors These factors might include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues
Eigenschaften
IUPAC Name |
4-bromo-3-methyl-1,2-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c1-3-4(5)2-7-6-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHNFDZCYLIMQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617695 | |
| Record name | 4-Bromo-3-methyl-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930-42-7 | |
| Record name | 4-Bromo-3-methyl-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-methyl-1,2-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the historical context of developing 4-Bromo-3-methylisothiazole-5-carboxaldehyde thiosemicarbazone (M&B 7714) as an antiviral agent?
A1: The development of M&B 7714 stemmed from research exploring the antiviral potential of thiosemicarbazones. Early studies demonstrated the protective effect of various thiosemicarbazones, including those derived from benzene, thiophene, and isatin, against vaccinia virus infection in mice. [] This led to further investigation and the identification of pyridine-4-aldehyde thiosemicarbazone as a promising candidate with high activity against neurovaccinia in mice when administered orally. [] Subsequent research focused on modifying the chemical structure to enhance activity and improve pharmacokinetic properties. This led to the development of 1-ethyl isatin thiosemicarbazone and later M&B 7453 (3-methylisothiazole-5-carboxaldehyde thiosemicarbazone). [] Further structural modification yielded M&B 7714, exhibiting comparable antiviral activity to M&B 7453 but with significantly reduced toxicity. []
Q2: What is the primary mechanism of action of M&B 7714 against poxviruses?
A2: While the provided abstracts don't explicitly detail the exact mechanism of action of M&B 7714 against poxviruses, they highlight its efficacy. The research suggests that the compound's antiviral activity stems from its ability to interfere with viral replication. [] Further studies are needed to elucidate the precise molecular targets and downstream effects of M&B 7714.
Q3: What were the key findings regarding the in vivo efficacy of M&B 7714 against poxviruses in preclinical studies?
A3: Preclinical studies demonstrated promising antiviral activity of M&B 7714 against variola major in a mouse model. Specifically, oral administration of the compound resulted in a substantial reduction in viral titer, equivalent to over 99% compared to the initial inoculation value. [] This highlights the potential of M&B 7714 as a therapeutic intervention against poxvirus infections.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








